molecular formula C10H13FN2O4S B2612792 Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate CAS No. 2168453-55-0

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate

Cat. No.: B2612792
CAS No.: 2168453-55-0
M. Wt: 276.28
InChI Key: MZQWNMWXMWWOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Purity : 95% .

Scientific Research Applications

Synthesis and Reactivity

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate, as a chemical entity, plays a significant role in synthetic organic chemistry due to its potential reactivity and utility as a building block in complex molecule construction. One notable application involves the use of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds serve as N-(Boc)-protected nitrones, which react with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility in organic synthesis as versatile intermediates (Guinchard, Vallée, & Denis, 2005).

Chemical Transformations

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), synthesized from common amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), illustrates the chemoselective transformation capabilities of this compound derivatives. These transformations involve reactions with a variety of electrophiles, resulting in N-ester type compounds in high yield, showcasing the compound's adaptability in synthetic chemistry (Sakaitani & Ohfune, 1990).

Fluorination Capabilities

Another significant application is observed in the synthesis and reactivity of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which demonstrates superior utility as a deoxofluorinating agent. The compound showcases high thermal stability and resistance to aqueous hydrolysis, alongside its diverse fluorination capabilities. This includes transforming non-enolizable carbonyls to CF2 groups and carboxylic groups to CF3 groups in high yields, illustrating the compound's pivotal role in introducing fluorine atoms into molecules, which is crucial in areas such as drug discovery (Umemoto, Singh, Xu, & Saito, 2010).

Advanced Material Synthesis

In the field of advanced materials, this compound derivatives are utilized in the synthesis of bipolar materials for thermally activated delayed fluorescence, based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles. These materials demonstrate the manipulation of electronic, photophysical, and electrochemical properties, crucial for applications like organic light-emitting diodes (Huang et al., 2014).

Future Directions

For more detailed information, refer to the MSDS and relevant scientific literature .

Properties

IUPAC Name

tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-8-6-7(4-5-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWNMWXMWWOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.